![molecular formula C16H14INO3 B303134 4-[(3-Iodoanilino)carbonyl]phenyl propionate](/img/structure/B303134.png)
4-[(3-Iodoanilino)carbonyl]phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Iodoanilino)carbonyl]phenyl propionate, commonly known as ICPP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. ICPP is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been found to exhibit anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
ICPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a valuable compound for the study of inflammation and pain. ICPP has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
ICPP exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and pain. ICPP specifically inhibits the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects:
ICPP has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. ICPP has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
ICPP is a valuable compound for scientific research due to its anti-inflammatory and analgesic properties. Its synthesis has been optimized to produce high yields and purity, making it a valuable tool for the study of inflammation and pain. However, ICPP has some limitations for lab experiments, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on ICPP. One area of interest is the development of novel derivatives of ICPP with improved potency and selectivity for COX-2 inhibition. Another area of interest is the study of ICPP in animal models of cancer, to further explore its potential applications in cancer research. Additionally, the potential use of ICPP in combination with other compounds for the treatment of inflammation and pain should be explored.
Synthesemethoden
ICPP can be synthesized by reacting 3-iodoaniline with ibuprofenyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with propionic anhydride to give ICPP. The synthesis of ICPP has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Eigenschaften
Produktname |
4-[(3-Iodoanilino)carbonyl]phenyl propionate |
|---|---|
Molekularformel |
C16H14INO3 |
Molekulargewicht |
395.19 g/mol |
IUPAC-Name |
[4-[(3-iodophenyl)carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C16H14INO3/c1-2-15(19)21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(17)10-13/h3-10H,2H2,1H3,(H,18,20) |
InChI-Schlüssel |
BHBZMEPSYMEHMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



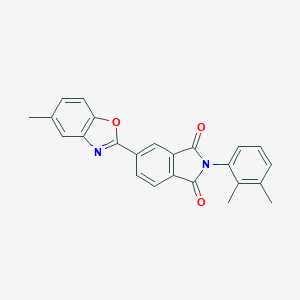
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-[(4-methylphenyl)sulfanyl]-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303058.png)
![4-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303059.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)
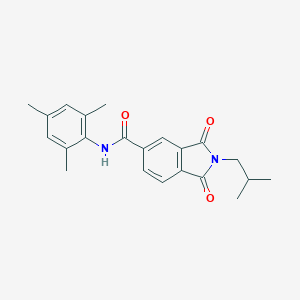
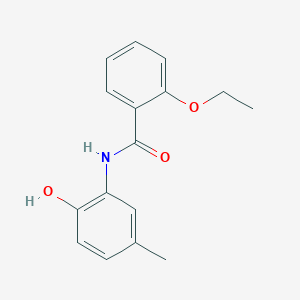
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
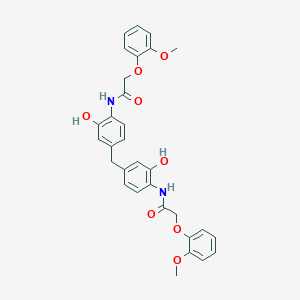
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)
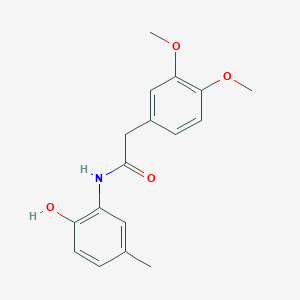
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)
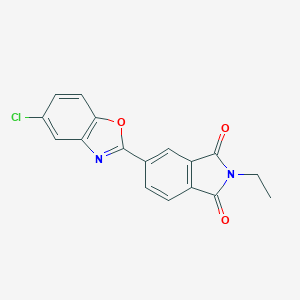
![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)